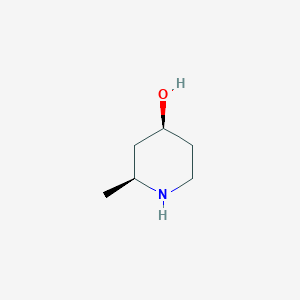

(2S,4S)-2-methylpiperidin-4-ol

Description

BenchChem offers high-quality (2S,4S)-2-methylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-2-methylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-2-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHVLZINDRYQA-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2S,4S)-2-methylpiperidin-4-ol

Abstract

(2S,4S)-2-methylpiperidin-4-ol is a chiral, disubstituted piperidine that serves as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure and defined stereochemistry are critical for creating molecules with high target specificity and improved pharmacological profiles. The cis relationship between the C2-methyl and C4-hydroxyl groups dictates the molecule's preferred conformation and, consequently, its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the core chemical properties of (2S,4S)-2-methylpiperidin-4-ol, including its physicochemical characteristics, spectroscopic profile, stereoselective synthesis, and key reactive behaviors. It is intended for researchers, chemists, and drug development professionals who utilize advanced heterocyclic intermediates in the pursuit of novel therapeutics.

Core Physicochemical Properties

The precise chemical and physical properties of (2S,4S)-2-methylpiperidin-4-ol are fundamental to its application in synthesis. While extensive experimental data for this specific stereoisomer is not widely published, a combination of data from chemical suppliers and computational models provides a reliable profile. The N-Boc protected analogue, tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate, is more extensively characterized and its properties are included for comparative purposes.

A key structural feature is the cis orientation of the C2-methyl and C4-hydroxyl groups. In a chair conformation, this forces one substituent to be axial and the other equatorial to minimize steric strain, significantly influencing the molecule's polarity and interaction potential.

Diagram 1: Key Structural Features and Property Relationships

Caption: Key steps in the stereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol.

Reactivity and Applications

(2S,4S)-2-methylpiperidin-4-ol is a bifunctional molecule with two primary sites of reactivity: the secondary amine and the secondary alcohol.

-

Reactions at the Nitrogen: The secondary amine is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, and reductive amination. Protecting the nitrogen, typically with a Boc group, is a common strategy to allow for selective reactions at the hydroxyl group.

-

Reactions at the Oxygen: The hydroxyl group can be alkylated to form ethers, acylated to form esters, or oxidized to the corresponding ketone (2-methylpiperidin-4-one). Mitsunobu reactions are also effective for functionalizing this position.[1]

The primary application of this chiral building block is in drug discovery. The piperidine scaffold is one of the most prevalent nitrogen heterocycles in approved drugs.[2] The specific (2S,4S) stereochemistry can impart crucial binding interactions with biological targets. For instance, derivatives of this molecule have been investigated as potent ligands for various receptors, leveraging the defined spatial orientation of the methyl and hydroxyl (or further functionalized) groups to enhance binding affinity and selectivity.[3]

Experimental Protocols

Protocol 1: Boc Protection of (2S,4S)-2-methylpiperidin-4-ol

This protocol describes the standard procedure for protecting the secondary amine, a common first step before further modification of the hydroxyl group.

-

Rationale: The Boc (tert-butoxycarbonyl) group is used due to its stability under a wide range of conditions (e.g., basic, reductive) and its facile removal under acidic conditions. This orthogonality allows for selective chemical manipulation elsewhere in the molecule.

-

Procedure:

-

Dissolve (2S,4S)-2-methylpiperidin-4-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate.

-

Protocol 2: Deprotection of N-Boc-(2S,4S)-2-methylpiperidin-4-ol

This protocol is a self-validating system for removing the Boc group to yield the final free amine.

-

Rationale: Strong acids are required to cleave the tert-butyl ester of the carbamate. A common and effective method is using hydrochloric acid in an organic solvent like 1,4-dioxane or diethyl ether. This method typically results in the formation of the hydrochloride salt of the product, which is often a stable, crystalline solid that is easily handled.

-

Procedure:

-

Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Add a solution of HCl in 1,4-dioxane (e.g., 4 M solution, 5-10 eq) dropwise at room temperature.

-

Stir the mixture for 1-4 hours. Evolution of gas (isobutylene) may be observed.

-

Monitor the reaction by TLC. The product will have a much lower Rf value and will be ninhydrin-positive, while the starting material will not. This provides an internal validation of reaction completion.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting solid is typically the hydrochloride salt of (2S,4S)-2-methylpiperidin-4-ol, which can often be used without further purification or triturated with a solvent like diethyl ether to afford a purified solid.

-

Conclusion

(2S,4S)-2-methylpiperidin-4-ol is a strategically important chiral intermediate whose value is derived from its well-defined three-dimensional structure. The cis-stereochemistry of its substituents provides a rigid conformational preference that medicinal chemists can exploit to achieve precise interactions with complex biological targets. While a complete set of experimentally-derived physicochemical data is not yet consolidated in the public domain, the available synthetic routes and computational data provide a strong foundation for its use. Further detailed characterization of this compound in the scientific literature would be a valuable contribution to the field.

References

[4]National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18653318, (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Available at: [Link]

[2]Aparicio, D. M., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12, 4187–4190. Available at: [Link]

[3]G. S. et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 23(1), 143. Available at: [Link]

[5]National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3532303, 2-Methylpiperidin-4-ol. Available at: [Link]

[6]ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Available at: [Link]

[7]Google Patents. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Available at:

[8]Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

[9]Prezzavento, O., et al. (2018). 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 223-237. Available at: [Link]

[1]Sadek, B., et al. (2016). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 21(11), 1459. Available at: [Link]

[10]ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

[11]Google Patents. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives. Available at:

[12]Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. Available at:

[13]National Center for Biotechnology Information (2024). PubChem Patent Summary for US-7786306-B2. Available at: [Link]

[14]Google Patents. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d]d[15][16]ioxol-4-yl)piperidin-1-yl)methyl). Available at:

[17]ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available at: [Link]

Sources

- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine | C11H21NO3 | CID 18653318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]

- 12. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 13. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d] [1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((s)-oxetan-2-yl)methyl)-1h-benzo[d] imidazole-6-carboxylic acid, 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine salt - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. (2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester, 95%, 98% ee, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 17. pubs.acs.org [pubs.acs.org]

(2S,4S)-2-methylpiperidin-4-ol CAS number and identifiers

An In-depth Technical Guide to (2S,4S)-2-methylpiperidin-4-ol: A Chiral Scaffold for Advanced Drug Discovery

Introduction

The piperidine ring is the most prevalent nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, a testament to its remarkable utility as a structural scaffold.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. Within this vast chemical space, chiral-substituted piperidines offer the precision required for targeting complex biological systems. (2S,4S)-2-methylpiperidin-4-ol is a stereochemically defined building block of significant interest. Its defined spatial arrangement of methyl and hydroxyl groups provides a rigid and predictable framework, enabling chemists to design molecules with high specificity and potency. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, stereoselective synthesis, applications, and handling, grounded in established scientific literature.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, reproducibility, and safety. The (2S,4S) stereoisomer must be distinguished from other diastereomers and the racemic mixture.

Table 1: Core Identifiers for (2S,4S)-2-methylpiperidin-4-ol

| Identifier | Value | Source |

| CAS Number | 89451-58-1 | [3] |

| CAS Number (HCl Salt) | 103539-63-5 | [3][4] |

| IUPAC Name | (2S,4S)-2-methylpiperidin-4-ol | [3] |

| Molecular Formula | C₆H₁₃NO | [3][5] |

| Molecular Weight | 115.17 g/mol | [3][5] |

| Standard InChI | InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | [3] |

| Standard InChIKey | DSVHVLZINDRYQA-WDSKDSINSA-N | [3] |

| Isomeric SMILES | C[C@H]1CO | [3] |

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems, influencing factors like solubility, membrane permeability, and formulation.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Typically a white crystalline powder | [6] |

| Melting Point (HCl Salt) | 198–202°C (decomposition) | [3] |

| Polar Surface Area (PSA) | 29.46 Ų | [3] |

| Calculated logP | 2.36 | [3] |

| Solubility | Soluble in water and organic solvents like ethanol (as HCl salt) | [6] |

Stereoselective Synthesis: A Field-Proven Approach

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, robust and highly selective synthetic routes are essential. A state-of-the-art, diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol has been developed, which provides excellent stereochemical control.[1][2]

Causality and Experimental Rationale

The cornerstone of this synthesis is the use of (R)-(-)-2-phenylglycinol as a chiral auxiliary. This auxiliary directs the stereochemical outcome of subsequent reactions. The key transformation is an intramolecular Corey-Chaykovsky ring-closing reaction.[1][3][7] This step is highly diastereoselective (>95% d.r.), establishing the crucial C2 and C4 stereocenters in a predictable manner, governed by the steric hindrance of the phenylglycinol-derived moiety.[3] Subsequent reductions and deprotection steps are designed to preserve the established stereochemistry, leading to the final product with high optical purity.

Synthetic Workflow Diagram

Caption: Diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol.

Detailed Experimental Protocol

The following protocol is a synthesized representation of the multi-step synthesis described in the literature.[1][2]

Step 1: Formation of Zwitterionic Bicyclic Lactam Intermediate

-

Rationale: This key step establishes the relative and absolute stereochemistry of the C2 and C4 positions.

-

Procedure:

-

Start with the appropriate β-enaminoester derived from (R)-(-)-2-phenylglycinol.

-

Convert it to the corresponding sulfonium salt.

-

Subject the sulfonium salt to an intramolecular non-classical Corey-Chaykovsky ring-closing reaction. This typically involves a base like K₂CO₃ in a suitable solvent.

-

Validation: The reaction progress and diastereomeric ratio (d.r.) can be monitored by ¹H-NMR analysis of the crude reaction mixture. The product is a zwitterionic bicyclic lactam. A d.r. of >95:5 is expected.

-

Step 2: Ketone Reduction

-

Rationale: The carbonyl group of the lactam is selectively reduced to a hydroxyl group, creating the C4-OH stereocenter. The hydride reagent attacks from the less hindered face, opposite the methyl group, ensuring high diastereoselectivity.

-

Procedure:

-

Dissolve the bicyclic lactam from Step 1 in methanol (MeOH).

-

Cool the solution and add sodium borohydride (NaBH₄) in portions.

-

Stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction to isolate the hydroxy lactam.

-

Validation: The stereochemistry of the major diastereoisomer can be unambiguously confirmed by X-ray crystallography if suitable crystals are obtained.

-

Step 3: Amide and Hemiaminal Reduction

-

Rationale: This step fully reduces the lactam ring to form the desired piperidine core. Borane dimethyl sulfide complex (BH₃·DMS) is a powerful reagent for this transformation.

-

Procedure:

-

Treat the hydroxy lactam from Step 2 with BH₃·DMS in an appropriate solvent like THF.

-

The reaction yields the N-benzyl protected (2S,4S)-2-methylpiperidin-4-ol.

-

Validation: Successful reduction is confirmed by the disappearance of the amide carbonyl signal in IR spectroscopy and appropriate shifts in ¹H and ¹³C NMR spectra.

-

Step 4: Deprotection and Isolation

-

Rationale: The final steps involve removing the protecting groups to yield the target compound. A simple debenzylation is followed by N-Boc protection for stability and ease of handling, and finally, acidic treatment removes the Boc group.

-

Procedure:

-

Perform a catalytic hydrogenation (e.g., using Pd/C) to remove the N-benzyl group.

-

Protect the secondary amine with a Boc group using (Boc)₂O.

-

Treat with a strong acid (e.g., HCl in dioxane) to remove the Boc group and furnish (2S,4S)-2-methylpiperidin-4-ol, often isolated as its hydrochloride salt.[2]

-

Validation: The final product's identity and purity are confirmed via NMR, Mass Spectrometry, and chiral HPLC to ensure enantiomeric and diastereomeric purity.

-

Applications in Drug Discovery: The Case of AChE Inhibitors

The defined stereochemistry of (2S,4S)-2-methylpiperidin-4-ol makes it an ideal scaffold for designing potent and selective enzyme inhibitors. Its derivatives have shown significant promise as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease.[3]

Structure-Activity Relationship (SAR) Insights

-

Stereochemical Advantage: In studies of donepezil analogues, the (2S,4S) configuration demonstrated superior AChE inhibitory activity (IC₅₀ = 1.01 μM) compared to the 2R isomers (IC₅₀ > 10 μM).[3]

-

Mechanism of Enhanced Binding: The specific orientation of the substituents is key. The C2-methyl group engages in favorable hydrophobic interactions with key residues like Trp286 in the AChE active site gorge. Simultaneously, the C4-hydroxyl group is positioned to form a crucial hydrogen bond with another residue, Glu202.[3] This dual interaction, dictated by the (2S,4S) stereochemistry, significantly enhances binding affinity and inhibitory potency.

Sources

- 1. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. (2S,4S)-2-methylpiperidin-4-ol (89451-58-1) for sale [vulcanchem.com]

- 4. (2S,4S)-2-Methylpiperidin-4-ol hydrochloride | 103539-63-5 [sigmaaldrich.com]

- 5. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (EVT-3098933) | 2387560-52-1 [evitachem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2S,4S)-2-methylpiperidin-4-ol: Structure, Stereochemistry, and Synthesis

This guide provides a comprehensive technical overview of (2S,4S)-2-methylpiperidin-4-ol, a chiral substituted piperidine that serves as a critical building block in modern drug discovery. We will delve into its precise three-dimensional structure, explore the nuances of its stereochemistry which dictates its biological function, detail a robust stereoselective synthetic pathway, and discuss its applications, particularly in the development of novel therapeutics.

Introduction: The Piperidine Scaffold and the Imperative of Stereochemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2] However, the simple presence of this ring is not sufficient to guarantee therapeutic efficacy. The precise three-dimensional arrangement of substituents on the piperidine core—its stereochemistry—is paramount. Enantiomers and diastereomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.

(2S,4S)-2-methylpiperidin-4-ol is a prime exemplar of this principle. Its specific stereoconfiguration is crucial for its utility as a synthetic intermediate and for the biological activity of the final active pharmaceutical ingredients (APIs) derived from it. This guide will elucidate the structural and synthetic details that make this specific isomer a valuable tool for researchers and drug development professionals.

Molecular Structure and Stereochemistry

The structure of (2S,4S)-2-methylpiperidin-4-ol is defined by two stereogenic centers at positions C2 and C4 of the piperidine ring.

Absolute and Relative Configuration

-

Absolute Configuration (2S, 4S) : According to the Cahn-Ingold-Prelog (CIP) priority rules, the stereocenter at C2 is assigned the 'S' configuration, and the stereocenter at C4 is also assigned the 'S' configuration. This defines the specific enantiomer of the four possible stereoisomers.

-

Relative Stereochemistry (cis) : The (2S,4S) designation results in a cis relationship between the methyl group at C2 and the hydroxyl group at C4.[1][3] This means both substituents are oriented on the same face of the piperidine ring's general plane. This spatial relationship is a key recognition element for its biological targets.

Conformational Analysis

Like most saturated six-membered rings, the piperidine ring of (2S,4S)-2-methylpiperidin-4-ol predominantly adopts a chair conformation to minimize torsional and steric strain.[4][5] In this preferred conformation, both the C2-methyl and C4-hydroxyl substituents occupy equatorial positions.

-

Causality of Equatorial Preference : An equatorial orientation places the bulky substituents away from the sterically crowded axial positions, where they would otherwise experience unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. This conformational lock is a defining feature that presents a consistent and predictable geometry for molecular interactions, such as binding to an enzyme's active site.

Caption: Chair conformation with equatorial substituents.

Diastereoselective Synthesis: A Validated Protocol

Achieving the precise (2S,4S) stereochemistry requires a highly controlled, stereoselective synthetic strategy. A robust method reported in the literature utilizes a chiral auxiliary to direct the formation of the desired stereocenters.[3]

Rationale for the Synthetic Approach

The synthesis begins with a chiral starting material, (R)-(-)-2-phenylglycinol, which serves as a chiral auxiliary. This auxiliary guides the stereochemical outcome of subsequent reactions. The key transformation is an intramolecular Corey-Chaykovsky ring-closing reaction, which constructs the piperidine core and sets two of the stereocenters with high diastereoselectivity.[1][3] The rigidity of the bicyclic intermediate formed in this step is crucial for controlling the stereochemistry. Subsequent reduction and deprotection steps yield the target molecule.

Experimental Protocol: Synthesis via a Zwitterionic Bicyclic Lactam

This protocol is adapted from a method demonstrated to be effective for producing (2S,4S)-2-methylpiperidin-4-ol.[1][3]

Step 1: Formation of β-enaminoester

-

(R)-(-)-2-phenylglycinol is reacted with a suitable β-ketoester to form a chiral β-enaminoester. This step introduces the precursor atoms for the piperidine ring.

Step 2: Sulfonium Salt Formation

-

The β-enaminoester is treated with dimethyl sulfide to form the corresponding sulfonium salt. This salt is the direct precursor for the key cyclization reaction.

Step 3: Intramolecular Corey-Chaykovsky Reaction

-

The sulfonium salt is treated with a base (e.g., K₂CO₃) to initiate an intramolecular cyclization. This reaction proceeds with high diastereoselectivity (>95% dr), forming a zwitterionic bicyclic lactam intermediate. The stereochemistry is directed by the (R)-phenylglycinol auxiliary.

Step 4: Reduction of the Bicyclic Intermediate

-

The bicyclic lactam is reduced using a reducing agent like borane dimethyl sulfide complex (BH₃·DMS). This step reduces the amide and hemiaminal functionalities, yielding the 2,4-cis-2-methyl-4-hydroxy piperidine ring system. The absolute configuration of the major diastereoisomer is established at this stage.[3]

Step 5: N-Debenzylation and Deprotection

-

The final step involves the removal of the phenylglycinol auxiliary (debenzylation), typically via catalytic hydrogenation, followed by N-Boc protection and subsequent acidic treatment to remove the Boc group, yielding the final product, (2S,4S)-2-methylpiperidin-4-ol, in quantitative yield.[1][3]

Caption: Stereoselective synthesis workflow.

Structural Elucidation and Analytical Characterization

Confirming the structure and purity of (2S,4S)-2-methylpiperidin-4-ol requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. In ¹H NMR, the coupling constants between protons on the piperidine ring can help confirm the chair conformation and the relative cis stereochemistry of the substituents.[1][4]

-

X-ray Crystallography : This is the gold standard for unambiguously determining the absolute stereochemistry of a chiral molecule.[6] Analysis of a suitable crystal of a derivative of (2S,4S)-2-methylpiperidin-4-ol provides definitive proof of the (2S,4S) configuration and the cis relationship between the methyl and hydroxyl groups.[1][3]

Chromatographic Purity

-

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the primary method for separating enantiomers and diastereomers and for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the final product.[7][8] Using a suitable chiral stationary phase (CSP), the (2S,4S) isomer can be resolved from its stereoisomers, ensuring the high purity required for pharmaceutical applications.[9]

Physicochemical Properties

The following table summarizes key physicochemical properties of the target compound.

| Property | Value | Source |

| CAS Number | 89451-58-1 | [10] |

| Molecular Formula | C₆H₁₃NO | [11] |

| Molecular Weight | 115.17 g/mol | [10][11] |

| Polar Surface Area (PSA) | 29.46 Ų | [10] |

| logP | 2.36 | [10] |

Applications in Drug Discovery

The rigid, well-defined stereochemistry of (2S,4S)-2-methylpiperidin-4-ol makes it a highly valuable scaffold in medicinal chemistry. Its structure presents specific vectors for substitution that can be optimized for binding to biological targets.

Case Study: Acetylcholinesterase (AChE) Inhibitors

A significant application of this scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[10] In studies developing analogues of the drug donepezil, derivatives containing the (2S,4S)-2-methylpiperidin-4-ol core demonstrated superior inhibitory activity compared to their corresponding 2R isomers.

-

Mechanism of Enhanced Activity : The (2S,4S) configuration positions the substituents in a precise orientation that enhances binding within the active site gorge of the AChE enzyme. Specifically, the C2-methyl group can form favorable hydrophobic interactions, stabilizing the ligand-enzyme complex. Derivatives with the (2S,4S) configuration have shown IC₅₀ values of 1.01 μM, whereas the corresponding 2R isomers were significantly less potent (IC₅₀ > 10 μM).[10] This dramatic difference underscores the critical importance of precise stereochemical control in drug design.

Caption: Ligand binding in an enzyme active site.

Conclusion

(2S,4S)-2-methylpiperidin-4-ol is more than just a chemical intermediate; it is a precision tool for medicinal chemists. Its well-defined absolute and relative stereochemistry, locked into a predictable low-energy chair conformation, provides an ideal platform for designing potent and selective therapeutics. The ability to synthesize this isomer in high diastereomeric purity through established stereoselective routes further enhances its value. As demonstrated by its application in the development of AChE inhibitors, the meticulous control of stereochemistry embodied by the (2S,4S) configuration is a critical determinant of biological function and a cornerstone of rational drug design.

References

-

Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... - ResearchGate. [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy - RSC Publishing. [Link]

-

Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC - NIH. [Link]

-

Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones - Asian Journal of Chemistry. [Link]

-

2-Methylpiperidin-4-ol | C6H13NO - PubChem - NIH. [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - NIH. [Link]

-

2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl) - MDPI. [Link]

-

ESI (Final)-Nit-2 - The Royal Society of Chemistry. [Link]

-

Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations - Indian Academy of Sciences. [Link]

-

Chiral Drug Separation - Encyclopedia of Pharmaceutical Technology. [Link]

-

Tuning the conformational behavior of 4‐methylpiperidine analogues by... - ResearchGate. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. [Link]

-

X-ray crystallographic data a,b | Download Table - ResearchGate. [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery - PubMed. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. ias.ac.in [ias.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. (2S,4S)-2-methylpiperidin-4-ol (89451-58-1) for sale [vulcanchem.com]

- 11. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of (2S,4S)-2-methylpiperidin-4-ol

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged core for the design of ligands targeting a diverse range of biological macromolecules. Within this chemical class, the stereochemically defined (2S,4S)-2-methylpiperidin-4-ol represents a foundational building block. Its specific stereochemistry, with a cis-relationship between the methyl and hydroxyl groups, provides a rigidified framework that can impart high selectivity and potency to its derivatives. While direct and extensive biological profiling of the parent (2S,4S)-2-methylpiperidin-4-ol is not widely documented in publicly available literature, its incorporation as a key structural element in numerous potent and selective bioactive agents has been extensively explored. This technical guide will provide an in-depth analysis of the known and potential biological activities of this core, focusing on the primary targets modulated by its derivatives: acetylcholinesterase (AChE) and sigma (σ) receptors. We will delve into the mechanistic underpinnings of these interactions, provide detailed experimental protocols for their evaluation, and discuss the structure-activity relationships (SAR) that govern the biological effects of compounds incorporating this specific piperidine isomer. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the (2S,4S)-2-methylpiperidin-4-ol scaffold in their research and development endeavors.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of (2S,4S)-2-methylpiperidin-4-ol is essential for interpreting its biological activity and that of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem CID: 671962[1] |

| Molecular Weight | 115.17 g/mol | PubChem CID: 671962[1] |

| IUPAC Name | (2R,4S)-2-methylpiperidin-4-ol | PubChem CID: 671962[1] |

| Stereochemistry | cis | - |

| Topological Polar Surface Area | 32.3 Ų | PubChem CID: 3532303[2] |

| XLogP3 | 0.1 | PubChem CID: 671962[1] |

Primary Biological Targets and Mechanisms of Action

Derivatives of (2S,4S)-2-methylpiperidin-4-ol have demonstrated significant activity at two key biological targets implicated in a range of central nervous system (CNS) disorders: acetylcholinesterase and sigma receptors.

Acetylcholinesterase (AChE) Inhibition

Background and Rationale: Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, thus terminating synaptic transmission.[3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.[3][4] This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease, where there is a significant loss of cholinergic neurons.[3][5][6]

Mechanism of Action: AChE inhibitors function by binding to the active site of the enzyme, preventing the breakdown of acetylcholine.[7] This leads to an increase in the concentration and duration of action of acetylcholine at the synapse, thereby amplifying cholinergic signaling.[7][8] The downstream effects of enhanced cholinergic signaling include modulation of neuronal excitability, synaptic plasticity, and cognitive functions.

Significance of the (2S,4S)-2-methylpiperidin-4-ol Scaffold: The stereochemistry of the (2S,4S)-2-methylpiperidin-4-ol core is crucial for potent AChE inhibition in its derivatives. The piperidine nitrogen can engage in key interactions within the enzyme's active site gorge, while the methyl and hydroxyl groups can be strategically positioned to interact with specific amino acid residues, thereby enhancing binding affinity and selectivity.

Downstream Signaling Pathway of Acetylcholinesterase Inhibition:

Caption: Downstream effects of acetylcholinesterase inhibition.

Sigma (σ) Receptor Modulation

Background and Rationale: Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that are distinct from classical neurotransmitter receptors.[9] They are involved in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cell survival pathways.[9][10] There are two main subtypes, σ₁ and σ₂, with the σ₁ receptor being the more extensively studied in the context of CNS disorders.

Mechanism of Action: The precise mechanism of action of sigma receptors is still under investigation, but they are known to act as molecular chaperones.[11] Ligand binding to the σ₁ receptor can modulate the activity of various "client" proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and signaling molecules.[9][11] This modulation can influence neuronal excitability, synaptic plasticity, and neuroprotection.[9]

Significance of the (2S,4S)-2-methylpiperidin-4-ol Scaffold: The piperidine moiety is a common structural feature in high-affinity σ₁ receptor ligands.[12] The stereochemical constraints of the (2S,4S)-2-methylpiperidin-4-ol core can be exploited to achieve high selectivity for the σ₁ receptor over the σ₂ subtype and other CNS targets.

Signaling Pathways Modulated by Sigma-1 Receptor Ligands:

Caption: Signaling pathways modulated by sigma-1 receptor ligands.

Experimental Protocols for Biological Activity Assessment

To rigorously evaluate the biological activity of (2S,4S)-2-methylpiperidin-4-ol and its derivatives, standardized and validated in vitro assays are essential. The following section provides detailed, step-by-step protocols for assessing AChE inhibition and σ₁ receptor binding affinity.

Protocol 1: Determination of Acetylcholinesterase Inhibitory Activity using Ellman's Method

This protocol is based on the widely used colorimetric method developed by Ellman and colleagues.

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

(2S,4S)-2-methylpiperidin-4-ol or its derivative (test compound)

-

Donepezil or Galantamine (positive control)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

0.1 M Phosphate Buffer, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Experimental Workflow:

Caption: Experimental workflow for the sigma-1 receptor binding assay.

Step-by-Step Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in fresh buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In test tubes, combine the following in a final volume of 1 mL:

-

Total Binding: Membrane preparation, -pentazocine, and buffer.

-

Non-specific Binding: Membrane preparation, -pentazocine, and a high concentration of unlabeled haloperidol or (+)-pentazocine (e.g., 10 µM).

-

Competition: Membrane preparation, -pentazocine, and varying concentrations of the test compound.

-

-

Incubate the tubes at 37°C for 150 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters quickly with several volumes of ice-cold buffer.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Structure-Activity Relationships (SAR)

While specific SAR studies on (2S,4S)-2-methylpiperidin-4-ol itself are limited, analysis of its derivatives provides valuable insights:

-

Stereochemistry is Critical: The (2S,4S) configuration is often superior to other stereoisomers for achieving high affinity and selectivity at both AChE and σ₁ receptors.

-

N-Substitution: The nature of the substituent on the piperidine nitrogen is a key determinant of biological activity and target selectivity. Bulky, aromatic, or long-chain alkyl groups can significantly influence binding.

-

Modification of the 4-Hydroxyl Group: Esterification or etherification of the 4-hydroxyl group can modulate potency and pharmacokinetic properties.

-

Introduction of Additional Functional Groups: The addition of other functionalities to the piperidine ring or to the N-substituent can introduce new interactions with the target protein and fine-tune the pharmacological profile. For instance, incorporating a pyrazole moiety has been shown to enhance antibacterial and antifungal activities. [13]

Pharmacokinetic Considerations

The piperidine scaffold is generally associated with favorable pharmacokinetic properties. Derivatives of (2S,4S)-2-methylpiperidin-4-ol are expected to exhibit:

-

Good Oral Bioavailability: The relatively low molecular weight and moderate lipophilicity of the core structure are conducive to oral absorption.

-

CNS Penetration: The ability of many piperidine-containing drugs to cross the blood-brain barrier makes this scaffold particularly attractive for developing CNS-active agents.

-

Metabolic Stability: The metabolic fate of derivatives will depend on the nature of the substituents. The piperidine ring itself can be subject to N-dealkylation and oxidation.

Conclusion

(2S,4S)-2-methylpiperidin-4-ol is a stereochemically defined and valuable building block in medicinal chemistry. While the biological activity of the core molecule itself is not extensively characterized, its derivatives have demonstrated significant potential as potent and selective inhibitors of acetylcholinesterase and modulators of sigma receptors. The rigidified cis-conformation imparted by the (2S,4S) stereochemistry provides a robust platform for the design of ligands with improved target engagement and selectivity. The detailed experimental protocols provided in this guide offer a validated framework for assessing the biological activity of novel compounds incorporating this important scaffold. Further investigation into the direct biological effects of (2S,4S)-2-methylpiperidin-4-ol and the continued exploration of its derivatives are warranted to fully unlock its therapeutic potential in the treatment of CNS disorders and other diseases.

References

- Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegener

- The Pharmacology of Sigma-1 Receptors. PubMed Central.

- Acetylcholinesterase inhibitor. Wikipedia.

- Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central.

- Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Frontiers.

- Effects and Symptoms Binding Site Acetylcholinesterase Tre

- Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury. Frontiers.

- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central.

- Acetylcholinesterase inhibitors: pharmacology and toxicology. R Discovery.

- Physiology, Acetylcholinesterase.

- Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science.

- (2R,4S)-2-methylpiperidin-4-ol. PubChem.

- Sigma Receptors. Tocris Bioscience.

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.

- 4-aroylpiperidines and 4-(α-hydroxyphenyl)

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.

- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed.

- (2S,4S)-2-methylpiperidin-4-ol. Vulcanchem.

- Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.

- Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). PubMed.

- 2-Methylpiperidin-4-ol. PubChem.

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- Organic Compounds with Biological Activity. MDPI.

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)

Sources

- 1. (2R,4S)-2-methylpiperidin-4-ol | C6H13NO | CID 671962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. opcw.org [opcw.org]

- 9. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pjoes.com [pjoes.com]

A Spectroscopic Guide to (2S,4S)-2-methylpiperidin-4-ol: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4S)-2-methylpiperidin-4-ol is a chiral synthetic intermediate of significant interest in medicinal chemistry due to the prevalence of the substituted piperidine motif in a vast array of pharmaceutical agents. The precise stereochemical configuration of this compound is critical to its biological activity and pharmacokinetic properties, necessitating unambiguous structural characterization. This technical guide provides a comprehensive analysis of the spectroscopic data for (2S,4S)-2-methylpiperidin-4-ol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind the observed spectral features, this document serves as a practical reference for researchers engaged in the synthesis, purification, and analysis of this and related piperidine derivatives.

Introduction: The Significance of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs. The introduction of stereocenters, as in (2S,4S)-2-methylpiperidin-4-ol, dramatically increases the chemical space and allows for fine-tuning of molecular interactions with biological targets. The cis-relationship between the methyl group at the 2-position and the hydroxyl group at the 4-position, along with their specific absolute configurations (S,S), dictates the three-dimensional arrangement of the molecule. This, in turn, influences its binding affinity, selectivity, and metabolic stability.

Accurate and thorough spectroscopic analysis is therefore not merely a routine characterization step but a cornerstone of quality control and a prerequisite for meaningful biological evaluation. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into how each spectroscopic technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (2S,4S)-2-methylpiperidin-4-ol, NMR confirms the connectivity and, crucially, the stereochemical arrangement of the substituents on the piperidine ring.

The synthesis and characterization of (2S,4S)-2-methylpiperidin-4-ol have been reported, providing a basis for the expected spectral data[1][2]. The cis configuration is typically favored in various synthetic routes, and the resulting spectroscopic signatures are distinct from the trans isomers[1][2].

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of each hydrogen atom in the molecule. The chair conformation of the piperidine ring, with the substituents in specific axial or equatorial positions, gives rise to characteristic chemical shifts and coupling constants. For the (2S,4S) isomer, both the C2-methyl and C4-hydroxyl groups are expected to preferentially occupy equatorial positions to minimize steric strain.

Table 1: ¹H NMR Spectroscopic Data for (2S,4S)-2-methylpiperidin-4-ol

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~2.8-3.0 | m | - |

| H3ax | ~1.2-1.4 | q | ~12 |

| H3eq | ~1.8-2.0 | dt | ~12, ~3 |

| H4 | ~3.6-3.8 | m | - |

| H5ax | ~1.3-1.5 | q | ~12 |

| H5eq | ~1.9-2.1 | dt | ~12, ~3 |

| H6ax | ~2.5-2.7 | t | ~12 |

| H6eq | ~3.0-3.2 | d | ~12 |

| CH₃ | ~1.1-1.2 | d | ~6-7 |

| NH | Broad | s | - |

| OH | Broad | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a representative range based on analogous compounds.

Interpretation of the ¹H NMR Spectrum:

-

Ring Protons: The axial protons (H3ax, H5ax, H6ax) are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts (H3eq, H5eq, H6eq). The large diaxial coupling constants (J ≈ 12 Hz) are characteristic of the rigid chair conformation.

-

H2 and H4: The methine protons at the stereocenters (H2 and H4) will exhibit complex multiplets due to coupling with adjacent protons. Their chemical shifts are influenced by the attached heteroatoms and the methyl group.

-

Methyl Group: The methyl group at C2 appears as a doublet, resulting from coupling with the H2 proton.

-

NH and OH Protons: The signals for the amine and hydroxyl protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (2S,4S)-2-methylpiperidin-4-ol

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~50-55 |

| C3 | ~35-40 |

| C4 | ~65-70 |

| C5 | ~40-45 |

| C6 | ~45-50 |

| CH₃ | ~20-25 |

Note: The chemical shifts are approximate and can vary with experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

C4: The carbon bearing the hydroxyl group (C4) is the most deshielded of the ring carbons, appearing at the lowest field (~65-70 ppm).

-

C2 and C6: The carbons adjacent to the nitrogen atom (C2 and C6) are also deshielded and appear in the range of ~45-55 ppm.

-

C3 and C5: The methylene carbons C3 and C5 resonate at a higher field.

-

Methyl Carbon: The methyl carbon gives a characteristic signal in the aliphatic region (~20-25 ppm).

Caption: Numbering of atoms in (2S,4S)-2-methylpiperidin-4-ol for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (2S,4S)-2-methylpiperidin-4-ol is characterized by absorptions corresponding to O-H, N-H, and C-H bonds.

Table 3: Key IR Absorption Bands for (2S,4S)-2-methylpiperidin-4-ol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H stretch (amine) | 3200-3500 | Medium, Broad (may overlap with O-H) |

| C-H stretch (aliphatic) | 2850-3000 | Strong |

| C-O stretch (alcohol) | 1000-1260 | Strong |

| N-H bend | 1550-1650 | Medium |

Interpretation of the IR Spectrum:

-

O-H and N-H Stretching: The most prominent feature is a broad, strong absorption in the 3200-3600 cm⁻¹ region, which arises from the stretching vibrations of the O-H and N-H groups. The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl group.

-

C-O Stretching: A strong band in the fingerprint region, typically between 1000 and 1260 cm⁻¹, corresponds to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. For (2S,4S)-2-methylpiperidin-4-ol, electron ionization (EI) would likely lead to the fragmentation of the parent molecule.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) would be observed at m/z 115. Common fragmentation pathways for piperidine derivatives include:

-

α-Cleavage: Loss of the methyl group at C2 to give a fragment at m/z 100.

-

Loss of Water: Dehydration of the alcohol to yield a fragment at m/z 97.

-

Ring Opening: Cleavage of the bonds adjacent to the nitrogen atom followed by further fragmentation.

Caption: Simplified key fragmentation pathways for (2S,4S)-2-methylpiperidin-4-ol in MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for (2S,4S)-2-methylpiperidin-4-ol.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

Conclusion

The spectroscopic characterization of (2S,4S)-2-methylpiperidin-4-ol is essential for confirming its structure and stereochemistry. A combination of ¹H and ¹³C NMR, IR, and MS provides a detailed picture of the molecule. This guide has outlined the expected spectral features and their interpretation, providing a valuable resource for scientists working with this important synthetic building block. The provided protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data.

References

-

Perez, M. A., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12(7), 4187-4190. [Link][1][2]

-

ResearchGate. (2022). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... [Image]. Retrieved from [Link]

Sources

commercial availability of (2S,4S)-2-methylpiperidin-4-ol

An In-Depth Technical Guide to the Commercial Availability and Synthesis of (2S,4S)-2-methylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is the most prevalent nitrogen-containing heterocycle in approved pharmaceuticals, highlighting its critical role in modern medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-target interactions. Within this class, stereochemically pure substituted piperidines are of paramount importance, as the specific arrangement of functional groups can dramatically influence pharmacological activity, selectivity, and metabolic stability.

This guide focuses on a specific, high-value building block: (2S,4S)-2-methylpiperidin-4-ol . The cis relationship between the C2 methyl group and the C4 hydroxyl group provides a rigidified conformational preference that is highly sought after in rational drug design. We will explore its commercial availability, delve into the intricacies of its stereocontrolled synthesis, and discuss its applications, providing a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties

(2S,4S)-2-methylpiperidin-4-ol is a chiral molecule typically handled and sold as its hydrochloride salt to improve stability and ease of handling. The free base is less common commercially.

| Property | (2S,4S)-2-methylpiperidin-4-ol (Free Base) | (2S,4S)-2-methylpiperidin-4-ol HCl (Hydrochloride Salt) |

| CAS Number | 89451-58-1[1] | 103539-63-5[1] |

| Molecular Formula | C₆H₁₃NO[1][2] | C₆H₁₄ClNO[1] |

| Molecular Weight | 115.17 g/mol [1][2] | 151.63 g/mol [1] |

| IUPAC Name | (2S,4S)-2-methylpiperidin-4-ol | (2S,4S)-2-methylpiperidin-4-ol hydrochloride |

| Appearance | Not widely reported | White to off-white solid |

| Melting Point | Not reported | 198–202°C (dec.)[1] |

| Topological Polar Surface Area | 32.26 Ų | 32.26 Ų |

Commercial Availability and Procurement

While not a bulk commodity chemical, (2S,4S)-2-methylpiperidin-4-ol hydrochloride is accessible through several specialized chemical suppliers who cater to the research and development sector. It is primarily offered in small quantities suitable for lead optimization and early-scale synthesis.

| Supplier | Product Name | CAS Number | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | (2S,4S)-2-Methylpiperidin-4-ol hydrochloride | 103539-63-5 | ≥95% | Available through their Synthonix Corporation catalog. |

| Cenmed Enterprises | (2S,4S)-2-methylpiperidin-4-ol hydrochloride | Not specified | Research grade | Listed as a catalog item for laboratory supplies.[3] |

| VulcanChem | (2S,4S)-2-methylpiperidin-4-ol | 89451-58-1 | Not specified | Also lists the HCl salt.[1] |

| Simson Pharma | (2S,4S)-2-Methylpiperidine-4-carboxylic acid | 1820569-68-3 | Custom Synthesis | Offers a closely related precursor, indicating capabilities for custom synthesis of the target alcohol. |

Procurement Insights:

-

Form: The hydrochloride salt is the overwhelmingly prevalent commercial form. Researchers requiring the free base will typically need to perform a neutralization/extraction procedure in-house.

-

Lead Times: For suppliers listing the compound as "in-stock," delivery is typically rapid. However, for larger quantities or if a supplier's stock is depleted, it may be synthesized on demand, leading to longer lead times.

-

Custom Synthesis: For derivatives or related stereoisomers, engaging a custom synthesis provider like Simson Pharma may be a viable route.

Synthesis and Stereochemical Control: A Technical Deep Dive

The synthesis of (2S,4S)-2-methylpiperidin-4-ol is a non-trivial chemical challenge. The primary difficulty lies in the simultaneous and relative control of two stereocenters (at C2 and C4) to achieve the desired cis configuration. Simply hydrogenating a substituted pyridine precursor often yields a mixture of diastereomers, necessitating difficult purification.[4]

Expert-Proven Method: Diastereoselective Synthesis via a Chiral Auxiliary

A robust and highly diastereoselective strategy has been developed that provides excellent control over the stereochemistry, making it a preferred method for accessing this specific isomer.[5][6] The causality behind this method's success is the use of a chiral auxiliary, (R)-(-)-2-phenylglycinol, which directs the formation of the key stereocenters.

The workflow involves the creation of a zwitterionic bicyclic lactam intermediate. This key step, an intramolecular Corey–Chaykovsky ring-closing reaction, establishes the relative stereochemistry with high fidelity.[5] Subsequent reductions and deprotection steps are designed to preserve this stereochemistry, ultimately yielding the target molecule.

Caption: Diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol.

Experimental Protocol: Synthesis of (2S,4S)-2-methylpiperidin-4-ol (Adapted from Reyes-Bravo et al., 2022)[7][8]

This protocol is a representation of the key transformations and should be performed by trained chemists with appropriate safety precautions.

-

Step 1: Formation of the Bicyclic Intermediate: The acyclic β-enaminoester derived from (R)-(-)-2-phenylglycinol is converted to its corresponding sulfonium salt. Treatment with a suitable base initiates the intramolecular Corey–Chaykovsky ring-closing reaction to yield the chiral zwitterionic bicyclic oxazolo intermediate with high diastereoselectivity.

-

Step 2: Ketone Reduction: The ketone of the bicyclic intermediate is reduced using sodium borohydride (NaBH₄) in methanol (MeOH). The hydride attacks from the face opposite the methyl group, establishing the (7R) stereocenter for the hydroxyl group, which corresponds to the final (4S) configuration.

-

Step 3: Amide and Hemiaminal Reduction: The resulting alcohol intermediate is treated with borane dimethyl sulfide complex (BH₃·DMS). This powerful reducing agent reduces both the amide and hemiaminal functionalities to afford the fully saturated N-benzyl protected cis-2-methyl-4-hydroxypiperidine. The stereochemistry is preserved during this step.

-

Step 4: Deprotection and Isolation: The N-benzyl group is removed via a debenzylation reaction (e.g., catalytic hydrogenation). The secondary amine is then protected with a Boc group, followed by acidic treatment to remove the Boc group and yield the final product, (2S,4S)-2-methylpiperidin-4-ol, which can be isolated as its hydrochloride salt.

Applications in Drug Discovery

The utility of (2S,4S)-2-methylpiperidin-4-ol stems from its defined 3D structure, which allows it to serve as a rigid scaffold for presenting pharmacophoric features to a biological target.

-

As a Privileged Scaffold: The piperidine ring is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple, unrelated biological targets. The specific cis-2,4-disubstitution pattern of this molecule provides a valuable vector for exploring chemical space.

-

Acetylcholinesterase (AChE) Inhibitors: Derivatives of (2S,4S)-2-methylpiperidin-4-ol have been investigated as inhibitors of AChE for potential use in Alzheimer's disease therapy.[1] The (2S,4S) configuration was shown to enhance binding to the enzyme's active site gorge. The C2-methyl group can form favorable hydrophobic interactions, while the C4-hydroxyl group can act as a hydrogen bond donor or acceptor.[1]

-

General CNS and Analgesic Agents: The 4-hydroxypiperidine motif is a common feature in centrally active agents and analgesics.[7][8][9] This building block provides a stereochemically defined entry point for the synthesis of novel analogues in these therapeutic areas.

-

Fragment-Based Drug Discovery (FBDD): As drug discovery trends toward molecules with greater three-dimensionality to access more complex target sites, fragments like (2S,4S)-2-methylpiperidin-4-ol are increasingly valuable. They offer a saturated, sp³-rich core that contrasts with the flat, sp²-rich fragments that have traditionally dominated screening libraries.[4]

Caption: Workflow for the utilization of (2S,4S)-2-methylpiperidin-4-ol in drug discovery.

Safety and Handling

As with all laboratory chemicals, (2S,4S)-2-methylpiperidin-4-ol hydrochloride should be handled by trained personnel in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, related piperidine derivatives are often classified with the following hazards:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

(2S,4S)-2-methylpiperidin-4-ol is a valuable, stereochemically defined building block for medicinal chemistry and drug discovery. While its commercial availability is limited to specialized suppliers primarily for research purposes, its synthesis is achievable through robust, diastereoselective methods that provide excellent control over the crucial cis stereochemistry. The defined three-dimensional structure of this compound makes it an ideal scaffold for developing novel therapeutics, particularly in areas requiring precise interactions with complex biological targets. Understanding both its procurement landscape and the scientific principles behind its synthesis is essential for researchers aiming to leverage its unique structural properties.

References

-

Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12, 4187-4190. Available at: [Link][5]

-

ResearchGate. (2022). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... [diagram]. Available at: [Link][14]

-

Royal Society of Chemistry. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Publishing. Available at: [Link][6]

-

Ghorbani-Vaghei, R., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6908. Available at: [Link][15]

-

ResearchGate. (n.d.). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. Available at: [Link][16]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. Available at: [Link][4]

-

Zhang, L. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 50(48), 11483-11486. Available at: [Link][17]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link][18]

-

Cenmed Enterprises. (n.d.). (2S,4S)-2-methylpiperidin-4-ol hydrochloride. Available at: [Link][3]

-

Google Patents. (2014). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Available at: [19]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link][7]

-

Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Available at: [8]

-

PubChem. (n.d.). (2R,4S)-2-methylpiperidin-4-ol. Available at: [Link][20]

-

Khan, M. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available at: [Link][9]

-

PubChem. (n.d.). 2-Methylpiperidin-4-ol. Available at: [Link][2]

-

ACS Publications. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link][21]

-

Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. Available at: [Link][22]

-

Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(1), 83-91. Available at: [Link][23]

Sources

- 1. (2S,4S)-2-methylpiperidin-4-ol (89451-58-1) for sale [vulcanchem.com]

- 2. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 9. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajchem-a.com [ajchem-a.com]

- 19. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 20. (2R,4S)-2-methylpiperidin-4-ol | C6H13NO | CID 671962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methylpiperidin-4-ol: From Historical Foundations to Modern Stereoselective Approaches

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 2-methylpiperidin-4-ol, a pivotal heterocyclic scaffold in contemporary drug discovery and development. We will explore the evolution of synthetic methodologies, from the foundational catalytic hydrogenation of pyridine precursors to advanced, stereoselective strategies that grant access to specific diastereomers. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles and field-proven insights to inform experimental design and execution.

Introduction: The Significance of the 2-Methylpiperidin-4-ol Moiety